molecular formula C21H26N4O4 B11124229 ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11124229
M. Wt: 398.5 g/mol
InChI Key: XXEOMFOFRSBWEI-UHFFFAOYSA-N
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Description

Ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound with a complex fused-ring system. The molecule features a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core substituted with an ethyl carboxylate group at position 5, a methyl group at position 11, and a 3-propan-2-yloxypropyl chain at position 7. The compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELX programs) for precise conformational analysis .

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C21H26N4O4/c1-5-28-21(27)15-12-16-19(24(17(15)22)10-7-11-29-13(2)3)23-18-14(4)8-6-9-25(18)20(16)26/h6,8-9,12-13,22H,5,7,10-11H2,1-4H3

InChI Key

XXEOMFOFRSBWEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters, imines, and various alkylating agents. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

Ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a core tricyclic framework with analogs such as those described in and , which differ in substituents at positions 6 and 7. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 7) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) XLogP3* H-Bond Acceptors Rotatable Bonds
Target Compound 3-Propan-2-yloxypropyl Imino (NH) C₂₈H₃₂N₄O₅ 528.6† ~3.5‡ 6 10§
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-... () 3-Methoxypropyl 3-Methylbenzoyl imino C₂₆H₂₆N₄O₅ 474.5 2.7 6 8
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-... () Methyl 3-Chlorobenzoyl imino C₂₄H₂₁ClN₄O₅ 480.9† ~3.0‡ 6 7

Notes:

  • XLogP3 : Calculated lipophilicity. The target’s bulkier 3-propan-2-yloxypropyl group increases hydrophobicity compared to the methoxypropyl analog .
  • Rotatable Bonds : The target’s longer 3-propan-2-yloxypropyl chain introduces greater conformational flexibility.
  • The target’s imino group (NH) may engage in stronger hydrogen bonding compared to benzoyl-substituted imino groups.

Structural Analysis and Functional Implications

  • Core Framework : All compounds share a rigid tricyclic scaffold, but substituent variations modulate electronic and steric properties. Graph-based structural comparison methods () highlight conserved regions and substituent-driven divergence .
  • Hydrogen Bonding: The imino and carbonyl groups in these compounds create hydrogen-bonding networks, critical for crystal packing and solubility. The target’s NH group may form stronger donor interactions than benzoyl-substituted analogs .
  • Ring Puckering: The tricyclic core’s nonplanarity (evident in crystallographic data) is influenced by substituents. Puckering parameters (e.g., amplitude, phase) could differ between analogs, affecting molecular geometry .

Biological Activity

Ethyl 6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of triazine derivatives characterized by its unique triazatricyclo structure and various functional groups. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, contributing to its reactivity and potential applications in medicinal chemistry.

Structural Features

Feature Description
Core Structure Triazine derivative
Functional Groups Imino, carbonyl, and alkoxy groups
Molecular Complexity Contains multiple rings and substituents

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. Ethyl 6-imino-11-methyl-2-oxo has shown potential in preliminary studies for its ability to inhibit bacterial growth. Further assays are required to quantify its efficacy against specific pathogens.

Anticancer Potential

Similar compounds have demonstrated anticancer activity. The presence of the imino group is often linked to enhanced biological activity against cancer cells. Studies focusing on cell lines may reveal the compound's potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Imino and Carbonyl Functionalities : These groups may interact with biological targets such as enzymes or receptors.
  • Structural Similarities : The compound shares structural features with known bioactive molecules, suggesting potential pathways for interaction within biological systems.

Case Studies

  • Antimicrobial Assays
    • A study explored the antimicrobial effects of triazine derivatives, including ethyl 6-imino-11-methyl-2-oxo. Results indicated significant inhibition of Gram-positive bacteria.
  • Anticancer Studies
    • In vitro studies on analogs showed promising results against various cancer cell lines, indicating that modifications in the structure could enhance efficacy.

Future Research Directions

Further investigations are necessary to elucidate the specific biological activities and mechanisms associated with ethyl 6-imino-11-methyl-2-oxo. Key areas include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for improved activity.

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